N-甲基-N'-亚硝基哌嗪-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-N'-nitrosopiperazine-d4, also known as N-Methyl-N'-nitrosopiperazine-d4, is a useful research compound. Its molecular formula is C₅H₇D₄N₃O and its molecular weight is 133.18. The purity is usually 95%.

BenchChem offers high-quality N-Methyl-N'-nitrosopiperazine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N'-nitrosopiperazine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

传染病研究

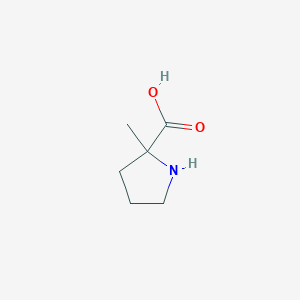

“N-甲基-N'-亚硝基哌嗪-d4”用于传染病研究 {svg_1} {svg_2}. 它是一种经过认证的参考物质,提供高度准确和可靠的数据分析 {svg_3} {svg_4}.

有机合成

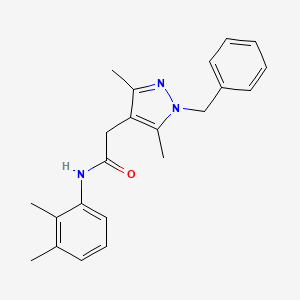

该化合物用作多种化合物的有机合成试剂 {svg_5} {svg_6}. 这些化合物包括 (4-甲氧基苯氧基)乙酸和 (3,4,5-三甲氧基苯氧基)乙酸酰胺和酰肼 {svg_7} {svg_8}.

抗菌性能

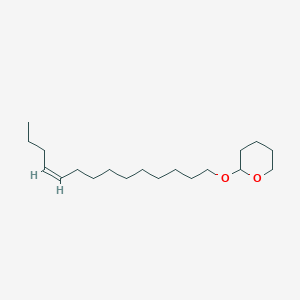

使用“this compound”合成的化合物具有抗菌性能 {svg_9} {svg_10}. 这使得它成为开发新型抗菌剂的宝贵工具 {svg_11} {svg_12}.

驱虫性能

除了抗菌性能外,合成的化合物还表现出驱虫性能 {svg_13} {svg_14}. 这表明它可能在治疗寄生虫感染中得到应用 {svg_15} {svg_16}.

神经向性药物

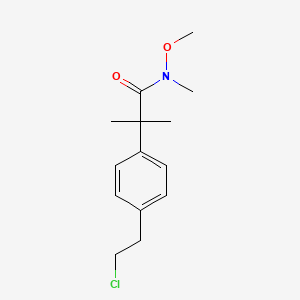

合成的化合物可能作为潜在的神经向性药物 {svg_17} {svg_18}. 神经向性药物用于治疗神经系统疾病,这使得“this compound”可能在神经学研究中发挥作用 {svg_19} {svg_20}.

心血管药物

使用“this compound”合成的化合物也可能作为潜在的心血管药物 {svg_21} {svg_22}. 这表明它可能在治疗心血管疾病中得到应用 {svg_23} {svg_24}.

癌症研究

“this compound”是研究 MNOP 在体内的代谢和分布的有用工具 {svg_25}. 它在科学研究中的应用可以帮助更好地理解癌症发生和发展机制 {svg_26}.

作用机制

Target of Action

N-Methyl-N’-nitrosopiperazine-d4 is a deuterated version of N-Methyl-N’-nitrosopiperazine It’s known that n-methyl-n’-nitrosopiperazine, the non-deuterated form, has been associated with strong nasal carcinogenicity and genotoxicity toward nasal cells .

Mode of Action

It’s known that its non-deuterated form, n-methyl-n’-nitrosopiperazine, is a potent carcinogen and mutagen . It’s likely that the deuterated form interacts with its targets in a similar manner, causing DNA damage and mutations in cells .

Biochemical Pathways

Given its carcinogenic and mutagenic properties, it’s likely that it interferes with dna replication and repair pathways, leading to the accumulation of mutations and potentially contributing to the development of cancer .

Pharmacokinetics

The use of deuterium in drug molecules, such as n-methyl-n’-nitrosopiperazine-d4, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of N-Methyl-N’-nitrosopiperazine-d4’s action are likely to be similar to those of its non-deuterated form, N-Methyl-N’-nitrosopiperazine. This includes causing DNA damage and mutations in cells, which can lead to the development of cancer .

Action Environment

The action of N-Methyl-N’-nitrosopiperazine-d4 can be influenced by various environmental factors. For instance, it’s known to be stable under normal conditions, but can decompose under acidic conditions or in the presence of light . These factors can potentially affect the compound’s action, efficacy, and stability.

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl-N'-nitrosopiperazine-d4 can be achieved through the reaction of N-methylpiperazine-d4 with nitrosating agents such as sodium nitrite and hydrochloric acid.", "Starting Materials": [ "N-methylpiperazine-d4", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Dissolve N-methylpiperazine-d4 in hydrochloric acid", "Add sodium nitrite to the solution and stir", "Maintain the reaction temperature at 0-5°C", "After completion of the reaction, neutralize the solution with sodium bicarbonate", "Extract the product with an organic solvent such as ether or chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain N-Methyl-N'-nitrosopiperazine-d4" ] } | |

CAS 编号 |

756524-88-6 |

分子式 |

C₅H₇D₄N₃O |

分子量 |

133.18 |

同义词 |

1-Methyl-4-nitrosopiperazine-d4; 1-Nitroso-4-methylpiperazine-d4; N-Nitroso-N’-methylpiperazine-d4; NSC 523886-d4; 4-Methyl-1-nitroso-piperazine-2,2,6,6-d4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。